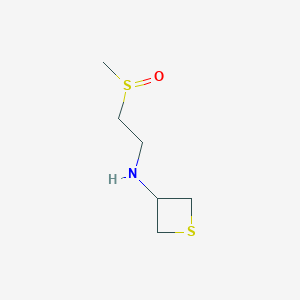
N-(2-(Methylsulfinyl)ethyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Methylsulfinyl)ethyl)thietan-3-amine is a chemical compound with the molecular formula C6H13NOS2 This compound features a thietane ring, which is a four-membered ring containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Methylsulfinyl)ethyl)thietan-3-amine typically involves the reaction of thietan-3-amine with a methylsulfinyl-containing reagent. One common method is the nucleophilic substitution reaction where thietan-3-amine reacts with methylsulfinyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Methylsulfinyl)ethyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding thietane derivative without the sulfinyl group.
Substitution: Formation of various substituted thietane derivatives depending on the reagent used.
Scientific Research Applications
N-(2-(Methylsulfinyl)ethyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an antidepressant.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(Methylsulfinyl)ethyl)thietan-3-amine involves its interaction with specific molecular targets. For instance, it may interact with neurotransmitter systems in the brain, influencing serotoninergic, adrenergic, and GABA-ergic pathways . This interaction can lead to various physiological effects, including potential antidepressant activity.
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: Lacks the methylsulfinyl group, making it less reactive in certain chemical reactions.
N-(2-(Methylthio)ethyl)thietan-3-amine: Contains a methylthio group instead of a methylsulfinyl group, leading to different chemical properties and reactivity.
Uniqueness
N-(2-(Methylsulfinyl)ethyl)thietan-3-amine is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H13NOS2 |
|---|---|
Molecular Weight |
179.3 g/mol |
IUPAC Name |
N-(2-methylsulfinylethyl)thietan-3-amine |
InChI |
InChI=1S/C6H13NOS2/c1-10(8)3-2-7-6-4-9-5-6/h6-7H,2-5H2,1H3 |
InChI Key |
KYYVNDCHZHOGRF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCNC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



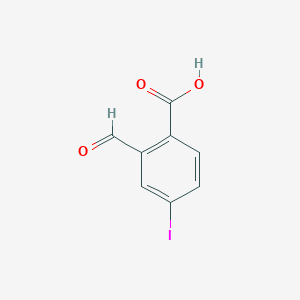
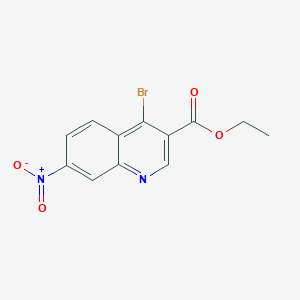
![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylicacid](/img/structure/B13009866.png)
![Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13009872.png)
![2-(Trifluoromethyl)benzo[d]oxazol-7-amine](/img/structure/B13009875.png)

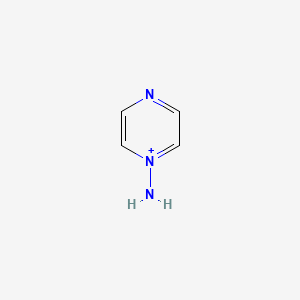
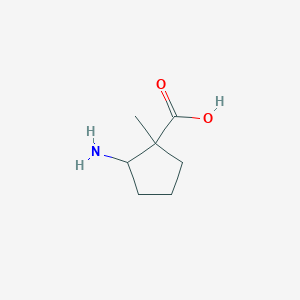

![Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate](/img/structure/B13009902.png)
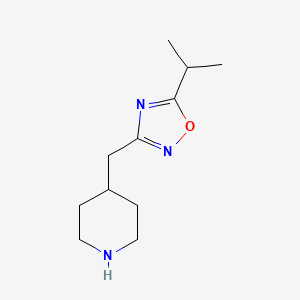
![3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13009913.png)

